Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-
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Overview
Description
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- is an organic compound with the molecular formula C13H20 and a molecular weight of 176.3 This compound is part of the bicyclic hydrocarbons family, characterized by its unique structure that includes a bicyclo[410]heptane core with additional methyl and methylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- typically involves the cyclization of suitable precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A similar compound with a slightly different structure and properties.
3-Carene: Another bicyclic hydrocarbon with similar structural features.
Uniqueness
Bicyclo[41
Properties
CAS No. |
161395-29-5 |
---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
3,7,7-trimethyl-4-prop-1-en-2-ylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C13H20/c1-8(2)10-7-12-11(6-9(10)3)13(12,4)5/h11-12H,1,6-7H2,2-5H3 |
InChI Key |
PVUBPUSDYAGBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2C(C1)C2(C)C)C(=C)C |
Origin of Product |
United States |
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